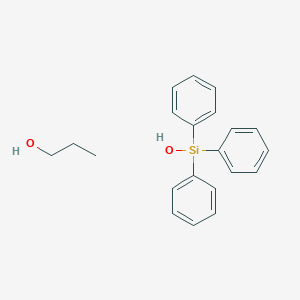

Hydroxy(triphenyl)silane;propan-1-ol

CAS No.: 918414-80-9

Cat. No.: VC16922866

Molecular Formula: C21H24O2Si

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918414-80-9 |

|---|---|

| Molecular Formula | C21H24O2Si |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | hydroxy(triphenyl)silane;propan-1-ol |

| Standard InChI | InChI=1S/C18H16OSi.C3H8O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4/h1-15,19H;4H,2-3H2,1H3 |

| Standard InChI Key | UPJGTTKOYQDEEG-UHFFFAOYSA-N |

| Canonical SMILES | CCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |

Introduction

Chemical Structure and Composition

Hydroxy(triphenyl)silane (CAS 791-31-1) consists of a central silicon atom bonded to three phenyl rings and one hydroxyl group . Its molecular formula is C₁₈H₁₆OSi, with a molar mass of 276.405 g/mol . Propan-1-ol (C₃H₈O) is a primary alcohol with a hydroxyl group attached to the terminal carbon. The interaction between these two compounds is hypothesized to involve hydrogen bonding between the silanol’s hydroxyl group and propan-1-ol’s alcohol moiety, though structural data for the specific adduct remains limited.

A related compound, butan-1-ol-hydroxy(triphenyl)silane (CAS 918414-81-0), has been characterized as a 1:1 complex with the formula C₂₂H₂₆O₂Si . This suggests that analogous propan-1-ol complexes could form similar stoichiometric adducts, though no direct evidence exists in the literature reviewed.

Synthesis and Preparation

Hydroxy(triphenyl)silane is typically synthesized via hydrolysis of triphenylchlorosilane (Ph₃SiCl) under controlled conditions . The reaction proceeds as follows:

Isolation requires careful purification to avoid siloxane formation from condensation reactions.

For metal complexes, hydroxy(triphenyl)silane acts as a ligand. For example, tris(triphenylsiloxy)vanadium oxide (CAS 18822-50-9) forms via reaction with vanadium oxytrichloride (VOCl₃) :

This suggests potential pathways for synthesizing propan-1-ol adducts, though experimental details are absent in available literature.

Physical and Thermodynamic Properties

Key properties of hydroxy(triphenyl)silane and related compounds are summarized below:

Table 1: Physical Properties of Hydroxy(triphenyl)silane and Derivatives

Hydroxy(triphenyl)silane is sparingly soluble in water due to its hydrophobic phenyl groups but dissolves in organic solvents like toluene and dichloromethane . Its LogP value of 6.30 indicates high lipophilicity .

Applications in Coordination Chemistry

Hydroxy(triphenyl)silane’s ability to act as a ligand is exemplified by its vanadium complex (CAS 18822-50-9), which adopts a trigonal bipyramidal geometry around the vanadium center . This complex has been studied for its catalytic potential in oxidation reactions, though industrial applications remain unexplored.

Propan-1-ol’s role in such systems could involve solvation or stabilization of intermediates. For instance, in the butan-1-ol adduct, the alcohol likely coordinates via hydrogen bonding, reducing the silanol’s reactivity . Similar behavior is anticipated in propan-1-ol mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume